(4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloride
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Overview
Description
(4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloride is a versatile chemical compound used in various scientific research areas. Its unique structure enables applications in drug development, catalysis, and material synthesis, making it a valuable tool for advancing scientific knowledge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloride typically involves the reaction of 3-fluoroaniline with azepane under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of (4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, altering their structure and function, which leads to the desired biological or chemical effect. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4-Azepan-1-yl-3-chlorophenyl)amine
- (4-Azepan-1-yl-3-bromophenyl)amine
- (4-Azepan-1-yl-3-iodophenyl)amine
Uniqueness
(4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloride is unique due to the presence of the fluorine atom, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds, such as those with chlorine, bromine, or iodine atoms, and allows for unique applications in various fields.
Properties
IUPAC Name |
4-(azepan-1-yl)-3-fluoroaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-11-9-10(14)5-6-12(11)15-7-3-1-2-4-8-15;;/h5-6,9H,1-4,7-8,14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGOKRBZMYOKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)N)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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